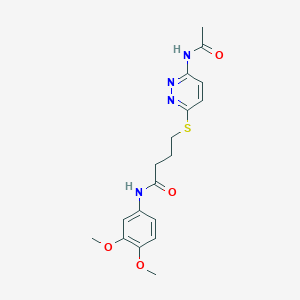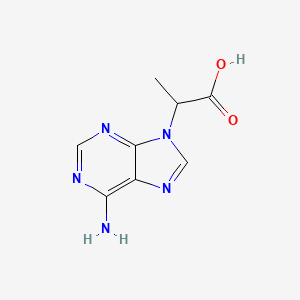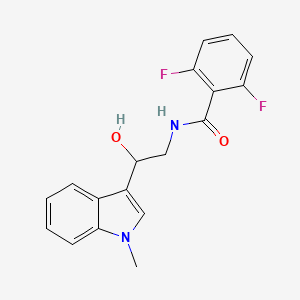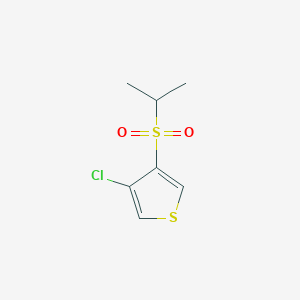
3-Chloro-4-propan-2-ylsulfonylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-propan-2-ylsulfonylthiophene is an organic compound that belongs to the class of sulfonyl-containing heterocycles. It is a yellow crystalline solid that is used in scientific research for its various properties. The compound is synthesized using a specific method and has a mechanism of action that is of interest to researchers.
Applications De Recherche Scientifique
3-Chloro-4-propan-2-ylsulfonylthiophene is used in scientific research for its various properties. It has been found to have anti-inflammatory and analgesic properties, making it useful in the treatment of pain and inflammation. It has also been found to have antitumor activity, making it useful in the treatment of cancer. Additionally, the compound has been found to have antibacterial and antifungal properties, making it useful in the treatment of bacterial and fungal infections.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-propan-2-ylsulfonylthiophene is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting the activity of COX enzymes, 3-Chloro-4-propan-2-ylsulfonylthiophene reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
3-Chloro-4-propan-2-ylsulfonylthiophene has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in the inflammatory response. Additionally, the compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Chloro-4-propan-2-ylsulfonylthiophene in lab experiments is its anti-inflammatory and analgesic properties. This makes it useful in studying the inflammatory response and pain pathways. Another advantage is its antitumor activity, which makes it useful in studying cancer cells. However, a limitation of using the compound is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-Chloro-4-propan-2-ylsulfonylthiophene. One direction is to study its potential as a treatment for bacterial and fungal infections. Another direction is to study its potential as a treatment for other inflammatory conditions such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity. Finally, research could be done to develop more efficient and cost-effective synthesis methods for the compound.
Conclusion
3-Chloro-4-propan-2-ylsulfonylthiophene is a yellow crystalline solid that is used in scientific research for its various properties. It is synthesized using a specific method and has a mechanism of action that is of interest to researchers. The compound has anti-inflammatory and analgesic properties, antitumor activity, and antibacterial and antifungal properties. It has various biochemical and physiological effects, including reducing the levels of pro-inflammatory cytokines and ROS and inducing apoptosis in cancer cells. The compound has advantages and limitations for lab experiments, and there are several future directions for research on it.
Méthodes De Synthèse
3-Chloro-4-propan-2-ylsulfonylthiophene is synthesized using a reaction between 3-chlorothiophene and 2-methyl-2-propanesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified using column chromatography to obtain the pure compound.
Propriétés
IUPAC Name |
3-chloro-4-propan-2-ylsulfonylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2S2/c1-5(2)12(9,10)7-4-11-3-6(7)8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZZDGCOTAVBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-propan-2-ylsulfonylthiophene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

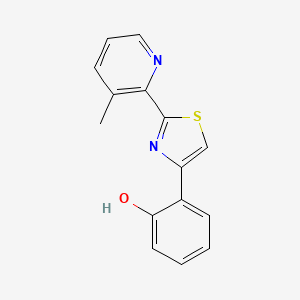
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2458941.png)
![1-{2-[6-(Dimethylamino)pyridazin-3-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2458942.png)
![Methyl 5-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2458944.png)
![3-butyramido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2458945.png)
![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B2458947.png)
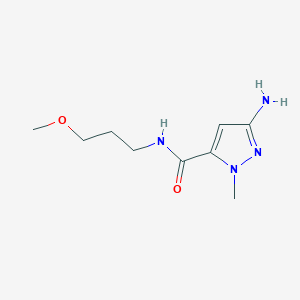
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2458952.png)
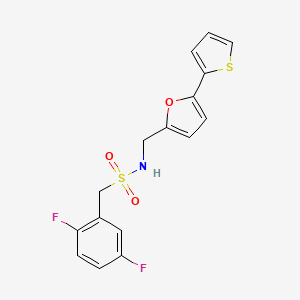
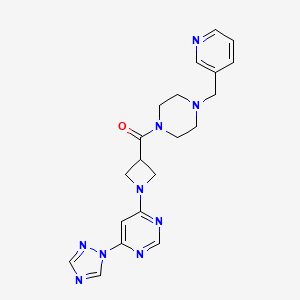
![1-methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2458955.png)
